

Fmoc-Trp-Trp-OH spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: Fmoc-Trp-Trp-OH

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A Comprehensive Technical Guide to the Spectroscopic Analysis of Fmoc-Protected Tryptophan Dipeptides

For researchers, scientists, and professionals in drug development, understanding the spectroscopic characteristics of peptide building blocks is fundamental. This guide focuses on **Fmoc-Trp-Trp-OH**, a dipeptide derivative of tryptophan protected by a fluorenylmethyloxycarbonyl (Fmoc) group. While specific, publicly available spectroscopic data for **Fmoc-Trp-Trp-OH** is limited, this document provides a detailed framework for its analysis. This includes representative data from its precursor, Fmoc-Trp-OH, generalized experimental protocols for synthesis and characterization, and the expected spectral features of the dipeptide.

Spectroscopic Data of Fmoc-Trp-OH

As a foundational reference, the spectroscopic data for the single amino acid derivative, N α -(9-Fluorenylmethyloxycarbonyl)-L-tryptophan (Fmoc-Trp-OH), is presented below. This data is crucial for identifying the characteristic signals of the Fmoc group and the tryptophan side chain, which would also be present in the dipeptide **Fmoc-Trp-Trp-OH**.

Table 1: ¹H NMR Spectroscopic Data for Fmoc-Trp-OH

Chemical Shift (ppm)	Multiplicity	Assignment
10.83	s	Indole N-H
7.87	d	Fmoc aromatic C-H
7.68	t	Fmoc aromatic C-H
7.55	d	Indole C4-H
7.41	t	Fmoc aromatic C-H
7.32	t	Fmoc aromatic C-H
7.28	d	Indole C7-H
7.08	s	Indole C2-H
7.02	t	Indole C6-H
6.95	t	Indole C5-H
5.25	d	Amide N-H
4.55	m	α -CH
4.25	t	Fmoc CH
4.18	m	Fmoc CH ₂
3.25	m	β -CH ₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for Fmoc-Trp-OH

Chemical Shift (ppm)	Assignment
173.5	Carboxyl C=O
156.1	Fmoc C=O
143.8, 140.7	Quaternary Fmoc aromatic C
136.1	Indole C7a
127.6, 127.1, 125.3	Fmoc aromatic C-H
127.8	Indole C3a
124.2	Indole C2
120.9, 119.9	Fmoc aromatic C-H
121.1	Indole C6
118.7	Indole C5
118.3	Indole C4
111.3	Indole C7
110.0	Indole C3
65.6	Fmoc CH ₂
56.4	α -CH
46.6	Fmoc CH
28.1	β -CH ₂

Solvent: DMSO-d₆

Table 3: IR and Mass Spectrometry Data for Fmoc-Trp-OH

Spectroscopic Method	Characteristic Peaks/Values
IR (cm ⁻¹)	3400 (N-H stretch, indole), 3300-2500 (O-H stretch, carboxylic acid), 1720 (C=O stretch, Fmoc urethane), 1690 (C=O stretch, carboxylic acid), 1520 (N-H bend)
MS (ESI)	m/z: 427.1 [M+H] ⁺ , 449.1 [M+Na] ⁺ (for C ₂₆ H ₂₂ N ₂ O ₄)

Expected Spectroscopic Features of Fmoc-Trp-Trp-OH

When a second tryptophan residue is coupled to Fmoc-Trp-OH to form **Fmoc-Trp-Trp-OH**, the following changes in the spectroscopic data are anticipated:

- ¹H NMR:
 - Appearance of a second set of signals for the additional tryptophan residue, including a second indole N-H, α-CH, and β-CH₂ protons. The chemical shifts of these protons will be slightly different from the first residue due to their position in the dipeptide.
 - A second amide N-H proton signal will be observed.
 - The integration of the tryptophan-specific signals will be doubled relative to the single Fmoc group signals.
- ¹³C NMR:
 - A second set of carbon signals for the second tryptophan residue will be present.
 - An additional carbonyl signal for the newly formed peptide bond will appear around 170-175 ppm.
- IR:

- The spectrum will be very similar to Fmoc-Trp-OH, with the characteristic amide bond absorptions (Amide I around 1650 cm^{-1} and Amide II around 1550 cm^{-1}) becoming more prominent.
- Mass Spectrometry:
 - The molecular weight will increase by the mass of a tryptophan residue minus the mass of water (186.21 g/mol). Therefore, the expected molecular weight of **Fmoc-Trp-Trp-OH** ($\text{C}_{37}\text{H}_{32}\text{N}_4\text{O}_5$) is approximately 612.68 g/mol . The mass spectrum should show corresponding $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$ peaks.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of **Fmoc-Trp-Trp-OH**.

Synthesis of Fmoc-Trp-Trp-OH

This protocol describes a standard liquid-phase peptide coupling method.

- Activation of Fmoc-Trp-OH: Dissolve Fmoc-Trp-OH (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.
- Preparation of Tryptophan Methyl Ester: In a separate flask, dissolve L-tryptophan methyl ester hydrochloride (1 equivalent) in DMF and neutralize with a base like diisopropylethylamine (DIPEA) (1.1 equivalents).
- Coupling Reaction: Add the activated Fmoc-Trp-OH solution to the tryptophan methyl ester solution. Allow the reaction to stir at room temperature overnight.
- Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash successively with 1M HCl, saturated

NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purification of Fmoc-Trp-Trp-OMe: Purify the crude product by flash column chromatography on silica gel.
- Saponification: Dissolve the purified Fmoc-Trp-Trp-OMe in a mixture of tetrahydrofuran (THF) and water. Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
- Final Work-up: Acidify the reaction mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield **Fmoc-Trp-Trp-OH**.

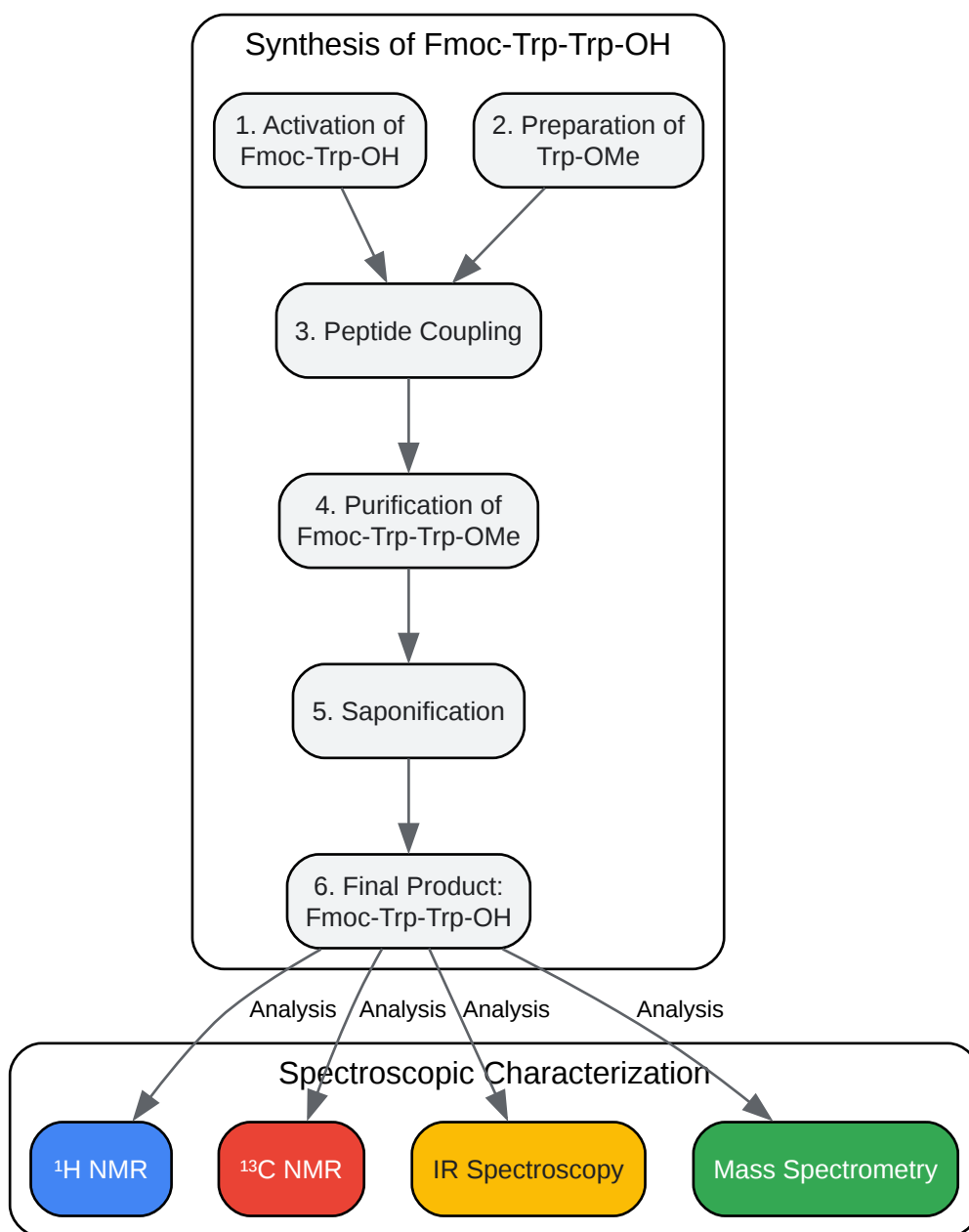
Spectroscopic Analysis

- NMR Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the purified dipeptide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
 - Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- IR Spectroscopy:
 - Acquire an IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
 - For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

- For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization.
 - Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI).
 - Acquire the mass spectrum in positive ion mode to observe $[\text{M}+\text{H}]^+$ and other adducts.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **Fmoc-Trp-Trp-OH**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **Fmoc-Trp-Trp-OH**.

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